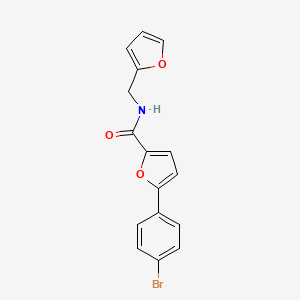

![molecular formula C16H15N3O2S B5324616 N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5324616.png)

N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a chemical compound belonging to the class of thienopyrimidines. This family of compounds is known for its wide range of biological activities and chemical properties, making it of significant interest in medicinal chemistry and synthetic organic chemistry.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives often involves the reaction of substituted benzyl chlorides and chloroacetic acid, leading to a series of novel derivatives. The structures of these compounds are typically confirmed by 1H NMR spectral data and elemental analysis, indicating the presence of distinct spectral signals corresponding to the amino group, methyl group, and carboxamide NH group, among others (Kolisnyk et al., 2015). Additionally, solid-phase synthetic methods and cyclization of precursor compounds are common approaches in the synthesis of thienopyrimidine derivatives, highlighting the versatility and adaptability of synthetic strategies to obtain these compounds (Ahn & Jeon, 2021).

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives, including this compound, is characterized by distinct spectral features. These include signals in the 1H NMR spectra for the amino group, the methyl group at position 5 of the thieno[2,3-d]pyrimidine system, and the carboxamide NH group, which vary depending on the structure of the substituent on the amide aromatic cycle (Kolisnyk et al., 2015).

Chemical Reactions and Properties

Thienopyrimidines, including this compound, participate in various chemical reactions, demonstrating a range of chemical properties. These reactions include interactions with heterocumulenes to yield novel pyrimido[4,5-d]pyrimidines and four-component condensation reactions leading to disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, showcasing the compound's reactivity and potential for generating diverse chemical entities (Prajapati & Thakur, 2005).

Physical Properties Analysis

The physical properties of thienopyrimidine derivatives are crucial for their potential application in various fields. These properties are often determined by their molecular structure and can influence their solubility, stability, and overall reactivity. The synthesis and structural analysis contribute to understanding these properties, which are essential for designing compounds with desired physical and chemical characteristics.

Chemical Properties Analysis

Thienopyrimidine derivatives exhibit a wide range of chemical properties, including antimicrobial activity, as demonstrated by their activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential as therapeutic agents. The variation in the chemical properties of these compounds can be attributed to the diversity of their molecular structures, which allows for the exploration of their use in various chemical and biological applications (Kolisnyk et al., 2015).

Wirkmechanismus

Target of Action

The compound N-(2,4-Dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, potentially inhibiting its activity . The inhibition of CDK2 can lead to cell cycle arrest, preventing the transition from the G1 phase to the S phase, and thus inhibiting the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells where the cell cycle is often dysregulated .

Pharmacokinetics

A drug’s lipophilicity can affect its absorption and distribution within the body, influencing its bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting CDK2 and disrupting the cell cycle, the compound can prevent the proliferation of cancer cells . This can potentially lead to a reduction in tumor growth .

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-8-4-5-11(9(2)6-8)19-15(21)13-10(3)12-14(20)17-7-18-16(12)22-13/h4-7H,1-3H3,(H,19,21)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDQFSDRKAEFRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CNC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

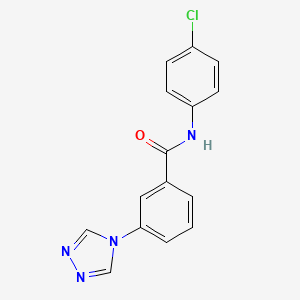

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5324534.png)

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)

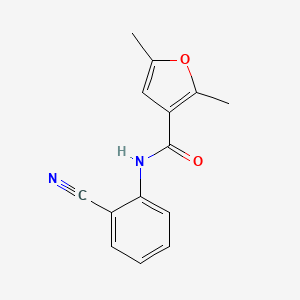

![2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5324544.png)

![4-hydroxy-9-methyl-2-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-7(6H)-one](/img/structure/B5324564.png)

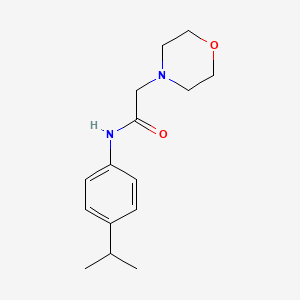

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5324570.png)

![4-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5324597.png)

![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5324622.png)

![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5324624.png)

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5324632.png)

![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]phthalazine](/img/structure/B5324647.png)